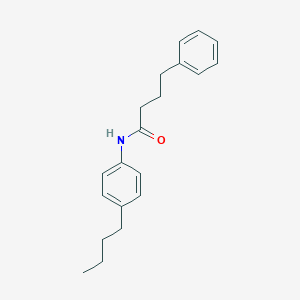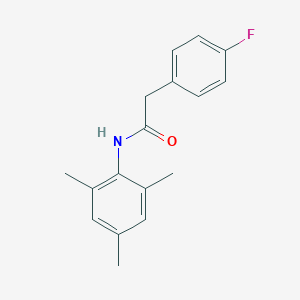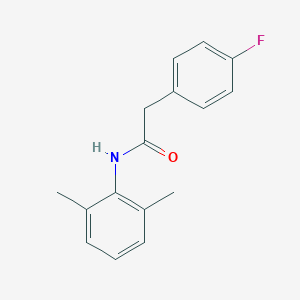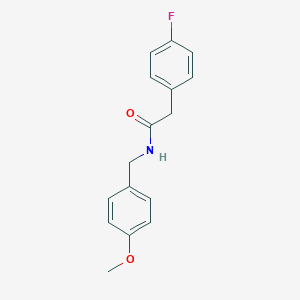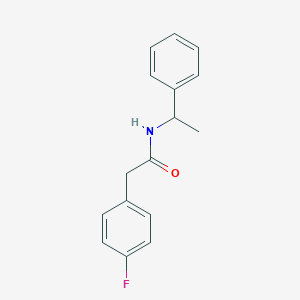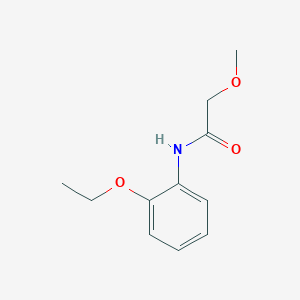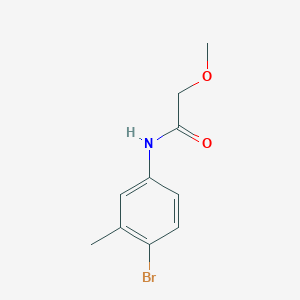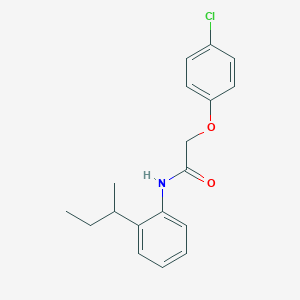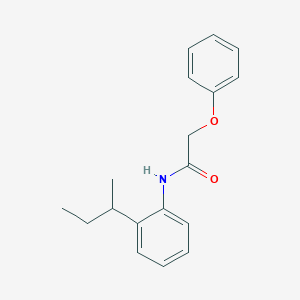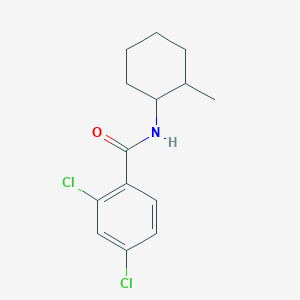
2,4-dichloro-N-(2-methylcyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-methylcyclohexyl)benzamide, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as Janus kinase inhibitors, which are being explored for their ability to treat a variety of autoimmune and inflammatory diseases.
作用机制
2,4-dichloro-N-(2-methylcyclohexyl)benzamide acts by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune system activation. By blocking the activity of these enzymes, 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can help to reduce the levels of pro-inflammatory cytokines and other mediators that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-(2-methylcyclohexyl)benzamide can effectively reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and other autoimmune diseases. The compound has also been shown to have a favorable safety profile, with limited toxicity and few side effects.
实验室实验的优点和局限性
One of the main advantages of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide is its specificity for Janus kinases, which makes it a potentially valuable tool for studying the role of these enzymes in various disease processes. However, the compound's relatively low potency and limited solubility can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2,4-dichloro-N-(2-methylcyclohexyl)benzamide and related Janus kinase inhibitors. One area of interest is the development of more potent and selective compounds that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of focus is the exploration of combination therapies involving Janus kinase inhibitors and other drugs, in order to maximize their therapeutic effects. Additionally, researchers are investigating the potential use of Janus kinase inhibitors in treating certain types of cancer, where these enzymes are also involved in disease progression.
合成方法
The synthesis of 2,4-dichloro-N-(2-methylcyclohexyl)benzamide involves several steps, starting with the reaction of 2,4-dichlorobenzoyl chloride with 2-methylcyclohexylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product.
科学研究应用
2,4-dichloro-N-(2-methylcyclohexyl)benzamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
属性
分子式 |
C14H17Cl2NO |
|---|---|
分子量 |
286.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H17Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18) |
InChI 键 |
FEKZAAWOUHFLPC-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1CCCCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



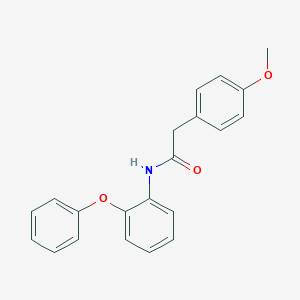
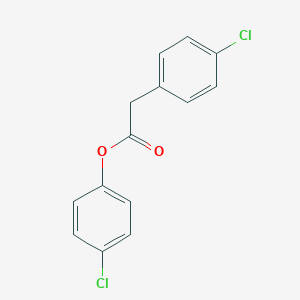
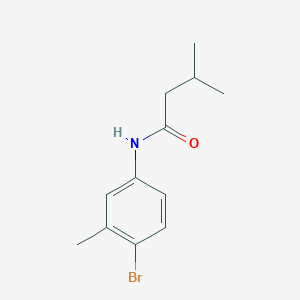
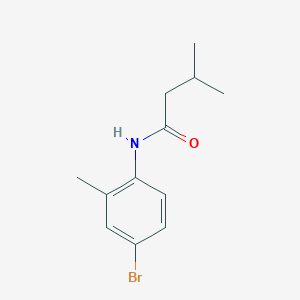
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
